5-Hydroxyindoleacetylglycine

Vue d'ensemble

Description

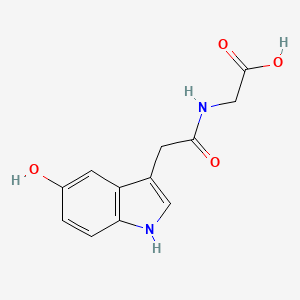

5-Hydroxyindoleacetylglycine is a compound that belongs to the class of N-acylglycines. It is formed by the formal condensation of the carboxy group of (5-hydroxyindol-3-yl)acetic acid with the amino group of glycine . This compound is found in various living organisms, ranging from bacteria to humans .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxyindoleacetylglycine typically involves the reaction of (5-hydroxyindol-3-yl)acetic acid with glycine. The reaction conditions often include the use of coupling agents to facilitate the formation of the amide bond between the carboxy group of the acid and the amino group of glycine .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of automated synthesis equipment and stringent quality control measures.

Analyse Des Réactions Chimiques

Types of Reactions: 5-Hydroxyindoleacetylglycine can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the indole ring can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The indole ring can undergo substitution reactions, where different substituents can replace the hydroxyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Various electrophiles can be used for substitution reactions, often under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines .

Applications De Recherche Scientifique

5-Hydroxyindoleacetylglycine has several scientific research applications, including:

Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.

Biology: Studied for its role in metabolic pathways and its presence in various organisms.

Mécanisme D'action

The mechanism of action of 5-Hydroxyindoleacetylglycine involves its interaction with various molecular targets and pathways. For instance, it has been shown to play a role in tryptophan metabolism, which is crucial for the production of serotonin and other important biomolecules . The compound can influence gut motility by acting on L-type calcium channels located on colonic smooth muscle cells .

Comparaison Avec Des Composés Similaires

5-Hydroxyindole: A related compound that also plays a role in tryptophan metabolism and has similar biological activities.

Indoleacetaldehyde: Another metabolite in the tryptophan pathway with distinct properties.

N-alpha-acetyllysine: A compound with similar structural features but different biological roles.

Uniqueness: 5-Hydroxyindoleacetylglycine is unique due to its specific formation from (5-hydroxyindol-3-yl)acetic acid and glycine, and its distinct role in metabolic pathways. Its presence in various organisms and potential as a biomarker for certain diseases further highlight its uniqueness .

Activité Biologique

5-Hydroxyindoleacetylglycine (5-HIAG) is a compound belonging to the class of N-acylglycines, formed through the condensation of (5-hydroxyindol-3-yl)acetic acid and glycine. This article explores its biological activity, including its metabolic roles, potential therapeutic applications, and relevant case studies.

Overview of Biological Activity

5-HIAG is implicated in various biological processes, particularly in the metabolism of tryptophan, which is essential for synthesizing serotonin and other neurotransmitters. Its biological activities are primarily studied in the context of renal function and as a potential biomarker for kidney diseases.

The mechanism of action of 5-HIAG involves its interaction with metabolic pathways related to tryptophan. It has been shown to influence the levels of serotonin and other metabolites involved in neurochemical signaling and kidney function. This compound also appears to modulate inflammatory responses and oxidative stress, which are critical in chronic kidney disease (CKD) progression.

Metabolic Pathways

5-HIAG is involved in several metabolic pathways:

- Tryptophan Metabolism : Acts as an intermediate in the conversion of tryptophan to serotonin.

- Kidney Function : Elevated levels of 5-HIAG have been associated with renal impairment, suggesting its potential role as a biomarker for conditions like membranous nephropathy and IgA nephropathy .

Case Studies

-

Chronic Kidney Disease (CKD) :

- A study demonstrated that 5-HIAG levels were significantly higher in patients with CKD compared to healthy controls. The elevated levels correlated with markers of renal dysfunction, such as serum creatinine and urea nitrogen .

- Statistical analysis showed significant differences (P<0.05) between CKD patients and healthy subjects regarding 5-HIAG concentrations.

- Nephrotoxicity :

Table 1: Comparison of 5-HIAG Levels in Different Conditions

| Condition | 5-HIAG Level (µmol/L) | Significance (P-value) |

|---|---|---|

| Healthy Controls | 0.45 | - |

| Chronic Kidney Disease | 1.20 | <0.01 |

| Nephrotoxicity Model | 0.75 | <0.05 |

Potential Therapeutic Applications

Given its biological activity, 5-HIAG may have several therapeutic applications:

- Biomarker for Kidney Diseases : Its elevated levels in CKD patients suggest it could serve as a non-invasive biomarker for renal dysfunction.

- Nephroprotective Agent : The ability to counteract nephrotoxicity indicates potential use in protecting renal function during chemotherapy treatments.

Propriétés

IUPAC Name |

2-[[2-(5-hydroxy-1H-indol-3-yl)acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c15-8-1-2-10-9(4-8)7(5-13-10)3-11(16)14-6-12(17)18/h1-2,4-5,13,15H,3,6H2,(H,14,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFUCRBSGQMAKCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CN2)CC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201256185 | |

| Record name | N-[2-(5-Hydroxy-1H-indol-3-yl)acetyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201256185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Hydroxyindoleacetylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004185 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

16606-62-5 | |

| Record name | N-[2-(5-Hydroxy-1H-indol-3-yl)acetyl]glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16606-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[2-(5-Hydroxy-1H-indol-3-yl)acetyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201256185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.